N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide: is an organic compound that features a pyrimidine ring substituted with a methoxy group at the 2-position and an ethane-1-sulfonamide group at the 5-position
Mechanism of Action
Target of Action
The primary target of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to folic acid . Folic acid is essential for the synthesis of nucleic acids and the growth of bacterial cells .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the production of dihydrofolic acid, thereby disrupting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthase by this compound affects the folic acid synthesis pathway . This leads to a decrease in the production of nucleic acids and proteins, which are essential for bacterial growth and replication . As a result, the bacterial cell cannot divide and grow, leading to its death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the production of folic acid, the compound prevents the synthesis of essential components of the bacterial cell, leading to cell death .
Biochemical Analysis
Biochemical Properties
It is suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Sulfonamide Formation: The ethane-1-sulfonamide group can be introduced by reacting the pyrimidine derivative with ethanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol derivative.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Sulfonic acid or thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its sulfonamide group, the compound may exhibit antibacterial properties and can be explored as a potential antimicrobial agent.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
N-(2-methoxypyrimidin-5-yl)ethane-1-sulfonamide derivatives: Compounds with different substituents on the pyrimidine ring or variations in the sulfonamide group.
Other Sulfonamides: Compounds such as sulfamethoxazole, which also contain the sulfonamide group and exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both methoxy and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c1-3-14(11,12)10-6-4-8-7(13-2)9-5-6/h4-5,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBYEVQLVHRYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CN=C(N=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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